Potency Comparison: MrgprX2 Antagonist-2 vs. PSB-172656 and GE1111 in Functional Assays
MrgprX2 antagonist-2 demonstrates a pIC50 of 8.6 (equivalent to an IC50 of approximately 2.5 nM) . This places it in a potency category distinct from both sub-nanomolar agents and micromolar inhibitors. For context, the highly optimized clinical candidate PSB-172656 achieves a Ki of 0.142 nM in calcium mobilization assays [1], while the earlier tool compound GE1111 exhibits an IC50 of 5 µM (5,000 nM) . Therefore, MrgprX2 antagonist-2 offers a specific intermediate potency profile, providing a middle-ground tool for studies where ultra-high potency may mask certain biological nuances or where micromolar activity is insufficient.
| Evidence Dimension | Inhibitory Potency (pIC50 / IC50 / Ki) |
|---|---|
| Target Compound Data | pIC50 = 8.6 (~2.5 nM) |
| Comparator Or Baseline | PSB-172656 (Ki = 0.142 nM); GE1111 (IC50 = 5 µM) |
| Quantified Difference | ~17.6-fold less potent than PSB-172656; ~2,000-fold more potent than GE1111 |
| Conditions | MRGPRX2 functional assays (reference patent data for target; calcium mobilization for comparators) |
Why This Matters
This intermediate potency provides a distinct pharmacological profile, enabling researchers to select a tool with a specific level of receptor blockade, which is critical for differentiating on-target effects from potential off-target activities that can emerge at very high concentrations.
- [1] Hamwi, G. A., et al. (2025). Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models. Signal Transduction and Targeted Therapy, 10, 128. View Source
